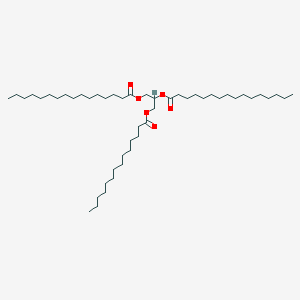

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Description

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXCFSNEOMSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972903 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57416-13-4 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

The foundational approach for DPM synthesis involves stepwise esterification of glycerol with palmitic and myristic acids. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) serves as a catalyst, facilitating protonation of the carboxylic acid groups and nucleophilic attack by glycerol’s hydroxyl groups. A typical protocol involves:

-

sn-1 and sn-2 Acylation : Glycerol is reacted with palmitic acid in a 2:1 molar ratio at 80–100°C under nitrogen atmosphere for 6–8 hours.

-

sn-3 Myristoylation : The resulting 1,2-dipalmitoyl-rac-glycerol is subsequently esterified with myristic acid under similar conditions.

Key Variables :

-

Temperature : Excessively high temperatures (>110°C) promote acyl migration, compromising positional specificity.

-

Solvent : Toluene or xylene enhances miscibility but requires azeotropic distillation to remove water.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Loading | 1–2 mol% | Higher loads accelerate reaction but increase side products |

| Reaction Time | 6–8 hours | Prolonged durations risk hydrolysis |

| Fatty Acid:Glycerol Ratio | 3:1 (stoichiometric) | Excess fatty acid drives equilibrium |

Regioselective Enzymatic Synthesis

Lipase-Mediated Acylation

To achieve positional specificity, immobilized lipases such as Candida antarctica lipase B (CAL-B) are employed. CAL-B exhibits sn-1,3 regioselectivity, enabling sequential acylation:

-

Protected Glycerol Backbone : 1,2-Isopropylidene glycerol is used to block the sn-1 and sn-2 positions.

-

sn-3 Myristoylation : CAL-B catalyzes myristic acid esterification at the sn-3 position in tert-butanol at 50°C.

-

Deprotection and sn-1,2 Acylation : Acidic removal of the isopropylidene group followed by palmitoylation using CAL-B or chemical catalysts.

Advantages :

-

Stereochemical Fidelity : >98% positional accuracy confirmed via enzymatic hydrolysis.

-

Mild Conditions : Avoids high temperatures, preserving fatty acid integrity.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors with in-line monitoring to optimize residence time and temperature. Key features include:

-

Reactor Design : Multi-zone systems for sequential acylation (zones at 80°C and 100°C).

-

Catalyst Recovery : Heterogeneous catalysts (e.g., sulfonated silica) enable reuse over 10 cycles without yield loss.

Process Metrics :

| Metric | Benchmark |

|---|---|

| Throughput | 500 L/h |

| Purity (Crude) | 85–90% |

| Energy Consumption | 15 kWh/kg |

Purification and Isolation

Flash Chromatography

Crude DPM is purified using silica gel columns with gradient elution (chloroform:methanol, 95:5 to 80:20). Fractions are analyzed by thin-layer chromatography (TLC; Rₓ = 0.4 in hexane:diethyl ether:acetic acid, 70:30:1).

Crystallization Techniques

Fractional crystallization from acetone at −20°C isolates DPM from mono- and diacylglycerol impurities.

Performance Data :

| Method | Purity | Recovery |

|---|---|---|

| Flash Chromatography | ≥95% | 70–75% |

| Crystallization | ≥98% | 60–65% |

Analytical Characterization

Structural Confirmation

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 779.3 [M+Na]⁺. Collision-induced dissociation (CID) fragments confirm acyl chain positions.

-

Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves carbonyl carbons (δ 172–174 ppm) and glycerol backbone signals (δ 62–72 ppm).

Polymorphic Analysis

Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) reveal phase behavior:

-

α Polymorph : Metastable form with hexagonal packing (melting point: 25°C).

-

β′ Polymorph : Orthorhombic subcell (melting point: 34–35°C).

| Technique | Key Parameter | Observation |

|---|---|---|

| DSC | Melting Enthalpy | ΔH = 120–130 J/g |

| XRD | Long Spacing | 4.1–4.3 nm |

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxygen, light, and sometimes metal catalysts (e.g., iron or copper) to accelerate the reaction.

Major Products Formed:

Hydrolysis: Glycerol, palmitic acid, and myristic acid.

Oxidation: Peroxides and other oxidative degradation products.

Scientific Research Applications

Chemistry: 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol is used as a model compound in studies of lipid oxidation and hydrolysis . It helps in understanding the behavior of triacylglycerols under various chemical conditions.

Biology: In biological research, this compound is used to study lipid metabolism and the role of specific fatty acids in cellular processes . It is also used in the formulation of lipid-based drug delivery systems .

Medicine: this compound is investigated for its potential in developing lipid-based therapeutics and nutraceuticals . It is also used in studies related to cardiovascular health and the impact of dietary fats .

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties . It is also used in the food industry as a component of certain fat blends .

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The palmitic acid and myristic acid released from the compound can be incorporated into cellular membranes or used as energy sources .

Comparison with Similar Compounds

Positional Isomers and Chain-Length Variants

PP14 is compared to structurally related TAGs with variations in acyl chain length and positional distribution:

Notes:

Polymorphic Behavior

PP14 exhibits distinct polymorphic transitions compared to symmetric or shorter-chain TAGs:

- α-phase : Hexagonally packed, tilted bilayer (long spacing: ~45 Å). Common to PP14 and PP12 upon quenching .

- β’1-phase: Orthorhombic perpendicular packing (O⊥), stable in PP14 but absent in PPP. PP12 transitions to β-phase (triclinic parallel), which PP14 cannot form .

- Thermodynamic stability : The O⊥ subcell in PP14 is more stable than in PPP due to chain-length mismatch at sn-3 .

Thermal and Surface Properties

Thermal Transitions

Differential scanning calorimetry (DSC) reveals:

Surface Behavior

Langmuir monolayer studies highlight:

- Equilibrium spreading pressure (esp) : PP14’s esp at bulk melting temperature (20.6 mN/m) is lower than dipalmitin (31.7 mN/m), indicating reduced surface stability with longer sn-3 chains .

- Chain immersion : Shorter sn-3 chains (e.g., C3–C6) undergo immersion transitions (~497 cal/mol per CH₂), while C8 chains align parallel to palmitoyl chains .

Q & A

Basic Research Questions

Q. How can 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol be synthesized and purified for experimental use?

- Methodological Answer : Synthesis typically involves sequential esterification of glycerol with myristic (C14:0) and palmitic (C16:0) acids under controlled conditions. Purification is achieved via solvent evaporation under nitrogen to prevent oxidation, followed by chromatography (e.g., silica gel) to isolate the rac-glycerol isomer. Analytical techniques like TLC (≥95% purity) and NMR confirm structural integrity . Storage at −20°C in inert solvents (e.g., methyl acetate) ensures stability for ≥2 years .

Q. What analytical methods are recommended for structural characterization of mixed-chain triacylglycerols?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) for molecular weight confirmation and acyl chain identification.

- Nuclear Magnetic Resonance (NMR) to resolve stereochemistry (e.g., sn-1,2 vs. sn-1,3 positioning).

- X-ray diffraction (XRD) for crystallographic analysis, particularly to study chain packing and glycerol backbone conformation, as demonstrated in studies on structurally similar triacylglycerols .

Q. How should researchers ensure sample stability during storage and handling?

- Methodological Answer : Store lyophilized powder or solutions at −20°C in airtight, amber vials to prevent hydrolysis and oxidation. Avoid repeated freeze-thaw cycles. For handling, use nitrogen gas to displace oxygen during solvent replacement. Stability assessments via periodic HPLC or GC-MS analyses are recommended to monitor degradation .

Advanced Research Questions

Q. How can phase behavior contradictions in mixed-chain triacylglycerols be resolved experimentally?

- Methodological Answer : Contradictions often arise from polymorphism or metastable intermediates. Use:

- Differential Scanning Calorimetry (DSC) to map melting profiles and identify monotectic phases.

- Time-resolved synchrotron XRD to capture transient phases (e.g., αC, β'C) in binary mixtures, as shown in studies on PPO/POP systems .

- Molecular dynamics simulations to model chain packing and predict phase transitions.

Q. What experimental designs optimize the study of molecular interactions in lipid bilayers containing this compound?

- Methodological Answer :

- Langmuir trough experiments to measure surface pressure-area isotherms, assessing lipid packing efficiency.

- Fluorescence anisotropy with probes like DPH to evaluate membrane fluidity.

- Neutron scattering to resolve bilayer thickness and hydration layers. Studies on analogous phosphatidylglycerols (e.g., DMPG-Na) highlight the importance of ionic strength and pH in modulating interactions .

Q. How can researchers address discrepancies in acyl chain positional distribution data?

- Methodological Answer :

- Regiospecific enzymatic hydrolysis (e.g., using lipase from Rhizopus arrhizus) to cleave sn-1/sn-2 chains, followed by GC-MS analysis.

- Sn-3 selective derivatization with acetic anhydride to isolate and quantify the sn-3 chain.

- Comparative studies with synthetic standards (e.g., 1,2-dioleoyl-3-linoleoyl-rac-glycerol) to validate analytical workflows .

Q. What advanced techniques characterize metastable polymorphic forms of this triacylglycerol?

- Methodological Answer :

- Temperature-controlled XRD to capture β' and α polymorphs during cooling/heating cycles.

- Fourier-transform infrared spectroscopy (FTIR) to monitor CH₂ scissoring vibrations and chain conformation.

- Atomic force microscopy (AFM) to image nanoscale domain formation in thin films, as applied in studies on acetylated derivatives .

Key Considerations for Experimental Design

- Contradiction Management : Replicate studies under controlled humidity and temperature to minimize environmental variability.

- Advanced Characterization : Pair XRD with computational modeling (e.g., Density Functional Theory) to resolve ambiguous electron density maps .

- Ethical Compliance : Adhere to laboratory safety protocols (e.g., no food/drink in labs, emergency equipment accessibility) as outlined in safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.